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molecular formula C12H9F3O2 B8365636 3-{(3,4,5-Trifluorophenyl)methylene}-2,4-pentanedione

3-{(3,4,5-Trifluorophenyl)methylene}-2,4-pentanedione

Cat. No. B8365636
M. Wt: 242.19 g/mol
InChI Key: ZAUJLHXPGXCSRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06172066B2

Procedure details

A mixture of 3,4,5-trifluorobenzaldehyde (4.2 g, 26.2 mmol), 2,4-pentanedione (2.62 g, 26.2 mmol), piperidine (0.430 g, 5 mmol) in benzene (150 mL) was stirred and refluxed with a Dean-Stark trap for 8 hours. Benzene was evaporated and the yellow oily residue, 2-{(3,4,5-trifluorophenyl)methylene}-2,4-pentanedione, was used in the next step without any further purification.
Quantity
4.2 g
Type
reactant
Reaction Step One
Quantity
2.62 g
Type
reactant
Reaction Step One
Quantity
0.43 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]([CH:7]=[C:8]([F:11])[C:9]=1[F:10])[CH:5]=O.[CH3:12][C:13](=[O:18])[CH2:14][C:15](=[O:17])[CH3:16].N1CCCCC1>C1C=CC=CC=1>[F:1][C:2]1[CH:3]=[C:4]([CH:5]=[C:14]([C:13](=[O:18])[CH3:12])[C:15](=[O:17])[CH3:16])[CH:7]=[C:8]([F:11])[C:9]=1[F:10]

Inputs

Step One
Name
Quantity
4.2 g
Type
reactant
Smiles
FC=1C=C(C=O)C=C(C1F)F
Name
Quantity
2.62 g
Type
reactant
Smiles
CC(CC(C)=O)=O
Name
Quantity
0.43 g
Type
reactant
Smiles
N1CCCCC1
Name
Quantity
150 mL
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Stirring
Type
CUSTOM
Details
was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxed with a Dean-Stark trap for 8 hours
Duration
8 h
CUSTOM
Type
CUSTOM
Details
Benzene was evaporated
CUSTOM
Type
CUSTOM
Details
the yellow oily residue, 2-{(3,4,5-trifluorophenyl)methylene}-2,4-pentanedione, was used in the next step without any further purification

Outcomes

Product
Name
Type
Smiles
FC=1C=C(C=C(C1F)F)C=C(C(C)=O)C(C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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